Methanone, (2-hydroxy-1-naphthalenyl)phenyl-
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Overview
Description
Methanone, (2-hydroxy-1-naphthalenyl)phenyl-, also known as 2-Hydroxybenzophenone, is an organic compound with the molecular formula C13H10O2. It is a derivative of benzophenone and is characterized by the presence of a hydroxyl group attached to the naphthalene ring. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-hydroxy-1-naphthalenyl)phenyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and 2-naphthol as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of Methanone, (2-hydroxy-1-naphthalenyl)phenyl- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-hydroxy-1-naphthalenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of hydroxybenzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methanone, (2-hydroxy-1-naphthalenyl)phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymer chemistry and as a reagent in organic synthesis.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Used in the production of UV-absorbing materials, such as sunscreens and coatings
Mechanism of Action
The mechanism of action of Methanone, (2-hydroxy-1-naphthalenyl)phenyl- involves its ability to absorb UV light and undergo photochemical reactions. The hydroxyl group plays a crucial role in stabilizing the excited state of the molecule, allowing it to dissipate energy as heat. This property makes it an effective UV filter in sunscreens and other protective coatings .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Lacks the hydroxyl group, making it less effective as a UV filter.
o-Hydroxybenzophenone: Similar structure but with the hydroxyl group in a different position.
Phenyl 2-hydroxyphenyl ketone: Another derivative with similar UV-absorbing properties .
Uniqueness
Methanone, (2-hydroxy-1-naphthalenyl)phenyl- is unique due to the specific positioning of the hydroxyl group on the naphthalene ring, which enhances its UV-absorbing capabilities and makes it more effective in applications requiring UV protection .
Properties
CAS No. |
6333-07-9 |
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Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
(2-hydroxynaphthalen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C17H12O2/c18-15-11-10-12-6-4-5-9-14(12)16(15)17(19)13-7-2-1-3-8-13/h1-11,18H |
InChI Key |
QWQNERTZFZXGFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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